Pantinin-3

antimicrobial resistance time-kill kinetics Klebsiella pneumoniae

Pantinin-3 is the optimal pantinin family member for vancomycin-resistant Enterococcus (VRE) research, exhibiting 7-fold greater potency (MIC 4 μM) than Pantinin-1. Unlike its bactericidal analogs, Pantinin-3 displays a bacteriostatic mechanism against multidrug-resistant K. pneumoniae—enabling unique studies on killing kinetics and resistance emergence. With a validated Gram-positive spectrum (MRSA MIC 12 μM, S. aureus MIC 16 μM), it serves as a reference compound for membrane disruption assays and a parent scaffold for SAR-driven analog development. Choose Pantinin-3 when functional non-interchangeability with Pantinin-1/2 is critical to your experimental outcomes.

Molecular Formula C72H114N16O18
Molecular Weight 1491.8 g/mol
Cat. No. B15598020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantinin-3
Molecular FormulaC72H114N16O18
Molecular Weight1491.8 g/mol
Structural Identifiers
InChIInChI=1S/C72H114N16O18/c1-12-40(9)58(69(102)78-48(25-19-20-26-73)63(96)84-54(35-89)67(100)80-50(28-38(5)6)64(97)83-53(72(105)106)29-39(7)8)86-57(93)34-77-62(95)52(32-56(75)92)81-66(99)51(31-44-33-76-47-24-18-17-23-45(44)47)82-70(103)59(41(10)13-2)87-71(104)60(42(11)91)88-68(101)55(36-90)85-65(98)49(27-37(3)4)79-61(94)46(74)30-43-21-15-14-16-22-43/h14-18,21-24,33,37-42,46,48-55,58-60,76,89-91H,12-13,19-20,25-32,34-36,73-74H2,1-11H3,(H2,75,92)(H,77,95)(H,78,102)(H,79,94)(H,80,100)(H,81,99)(H,82,103)(H,83,97)(H,84,96)(H,85,98)(H,86,93)(H,87,104)(H,88,101)(H,105,106)/t40-,41-,42+,46-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1
InChIKeyZHQXHLCOYNKDJG-QXOOFLITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantinin-3 Antimicrobial Peptide Technical Baseline for Research Procurement


Pantinin-3 is a 13-residue, α-helical, cationic, amphipathic antimicrobial peptide (AMP) derived from the venom of the Emperor scorpion Pandinus imperator, with the sequence FLSTIWNGIKSLL [1]. Identified alongside Pantinin-1 and Pantinin-2 via cDNA cloning [1], Pantinin-3 belongs to the non-disulfide-bridged peptide (NDBP) superfamily and exhibits antimicrobial activity against Gram-positive bacteria and the fungus Candida tropicalis, while displaying only weak activity against Gram-negative bacteria [1] [2].

Why Generic Pantinin-3 Substitution Fails: Quantitative Differentiation in Antimicrobial Peptide Procurement


Procurement decisions for Pantinin-3 cannot rely on generic substitution with Pantinin-1 or Pantinin-2 despite their shared origin and sequence homology [1]. Critical performance parameters diverge substantially: Pantinin-3 exhibits a distinct bacteriostatic mechanism versus the rapid bactericidal action of its analogs against multidrug-resistant Klebsiella pneumoniae [2], demonstrates 7-fold greater potency against vancomycin-resistant Enterococcus (VRE) compared to Pantinin-1 [1] [3], and carries a different hemolytic liability profile that may preclude its use in systemic applications where the low-toxicity Pantinin-1 would be selected [1] [3]. These functional differences, rooted in sequence-specific physicochemical properties, render these peptides non-interchangeable for hypothesis-driven research or translational development.

Pantinin-3 Quantitative Performance Evidence for Scientific Selection


Pantinin-3 vs Pantinin-1 and Pantinin-2: Head-to-Head Bactericidal Kinetics Against MDR Klebsiella pneumoniae

Pantinin-3 exhibits a fundamentally distinct pharmacodynamic profile compared to its structural analogs. In time-kill assays against multidrug-resistant Klebsiella pneumoniae, Pantinin-3 displayed bacteriostatic properties, whereas Pantinin-1 and Pantinin-2 achieved bactericidal effects within 1 hour [1]. This mechanistic divergence—bacteriostasis versus rapid bactericidal action—represents a critical differentiation point for research applications requiring growth inhibition without rapid cell lysis or for evaluating the role of killing kinetics in resistance emergence.

antimicrobial resistance time-kill kinetics Klebsiella pneumoniae

Pantinin-3 Superior Potency Against Vancomycin-Resistant Enterococcus Relative to Pantinin-1

Pantinin-3 demonstrates substantially greater potency against vancomycin-resistant Enterococcus (VRE) strain S13 compared to its closest analog Pantinin-1. Against VRE S13, Pantinin-3 exhibits an MIC of 4 μM, whereas Pantinin-1 requires 28 μM to achieve growth inhibition [1] [2]. This 7-fold difference (MIC ratio of 7:1) establishes Pantinin-3 as the most potent pantinin family member for VRE-targeted applications.

VRE antimicrobial resistance enterococcal infections

Pantinin-3 vs Pantinin-1: Comparative Potency Against Methicillin-Resistant Staphylococcus aureus

Pantinin-3 exhibits modestly improved activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to Pantinin-1. Against MRSA strain 16472, Pantinin-3 displays an MIC of 12 μM, whereas Pantinin-1 shows an MIC of 14 μM [1] [2]. While the difference is less pronounced than that observed against VRE, Pantinin-3 consistently demonstrates non-inferior or marginally superior activity against clinically relevant Gram-positive drug-resistant strains.

MRSA antimicrobial resistance Staphylococcus aureus

Pantinin-3 Hemolytic Activity Profile: Quantitative Comparison with Pantinin-1

Pantinin-3 exhibits a markedly different hemolytic liability profile compared to Pantinin-1. At 16 μM, Pantinin-3 induces 70% hemolysis of human erythrocytes, whereas Pantinin-1 demonstrates 'very low' hemolytic activity under identical assay conditions [1] [2]. This difference informs peptide selection: Pantinin-1 is preferable for applications where minimal hemolysis is paramount (e.g., systemic administration studies), while Pantinin-3 may be suitable for topical, local, or in vitro applications where its enhanced antimicrobial potency outweighs hemolytic concerns.

hemolytic activity toxicity therapeutic index

Pantinin-3 Broad-Spectrum MIC Profile Across Gram-Positive Pathogens

Pantinin-3 exhibits a consistent and potent antimicrobial profile across multiple clinically relevant Gram-positive species. MIC values are: Staphylococcus aureus (16 μM), Bacillus megaterium (6 μM), Micrococcus luteus (8 μM), VRE S13 (4 μM), and MRSA (12 μM) [1]. Against Gram-negative bacteria, activity is substantially weaker, with MICs of 36 μM for E. coli, 87 μM for K. oxytoca, and >87 μM for E. cloacae and P. putida [1]. This spectrum is characteristic of the pantinin family [2], making Pantinin-3 a representative tool for studying α-helical, cationic AMP membrane interactions in Gram-positive models.

MIC profiling Gram-positive bacteria antimicrobial susceptibility

Pantinin-3 Antifungal Activity Against Candida tropicalis

Pantinin-3 exhibits measurable antifungal activity against Candida tropicalis, with an MIC of 17 μM [1]. This antifungal activity is consistent across the pantinin family, with Pantinin-1 and Pantinin-2 showing MICs of 16 μM each against the same fungal species [2]. Notably, Pantinin-3 demonstrates weaker activity against Candida tropicalis (MIC 17 μM) compared to its potency against VRE (MIC 4 μM) and B. megaterium (MIC 6 μM), consistent with its preferential Gram-positive antibacterial spectrum.

antifungal Candida tropicalis fungal infections

Pantinin-3 Recommended Research and Industrial Application Scenarios


Vancomycin-Resistant Enterococcus (VRE) Infection Model Research

Pantinin-3 is the optimal pantinin family member for research programs focused on VRE. With an MIC of 4 μM against VRE S13—representing 7-fold greater potency than Pantinin-1 (MIC 28 μM) [1]—Pantinin-3 provides superior in vitro efficacy for evaluating antimicrobial peptide mechanisms against this WHO high-priority pathogen. Recommended for studies investigating membrane disruption mechanisms, resistance development, and structure-activity relationship (SAR) optimization targeting enterococcal pathogens.

Bacteriostatic Mechanism Studies in MDR Gram-Negative Models

Pantinin-3 is uniquely suited for research requiring a bacteriostatic (rather than bactericidal) mechanism against multidrug-resistant Klebsiella pneumoniae. Unlike Pantinin-1 and Pantinin-2, which achieve bactericidal effects within 1 hour, Pantinin-3 displays bacteriostatic properties [2]. This makes Pantinin-3 valuable for studies examining the relationship between killing kinetics and resistance emergence, evaluating growth inhibition without rapid lysis, or investigating host-pathogen interactions where bacterial viability must be maintained.

Broad-Spectrum Gram-Positive Antimicrobial Peptide Tool Compound

Pantinin-3 demonstrates consistent antimicrobial activity across a panel of clinically relevant Gram-positive pathogens, including S. aureus (MIC 16 μM), B. megaterium (MIC 6 μM), M. luteus (MIC 8 μM), and MRSA (MIC 12 μM) [3]. This broad Gram-positive spectrum supports Pantinin-3's use as a reference compound in antimicrobial peptide screening, membrane interaction studies, and mechanistic investigations of α-helical cationic peptide activity.

Structure-Activity Relationship (SAR) and Analog Development

Pantinin-3 serves as a validated parent scaffold for SAR studies. Multiple Pantinin-3 analogs have been designed and synthesized through site-directed substitution (e.g., L2K, I5K, N7K, I9K, L13K) to investigate the relationship between physicochemical properties and biological activity [4]. Analogs including L2K and N7K have demonstrated altered antimicrobial spectra and membrane interaction properties [4]. Pantinin-3 is recommended for research programs focused on AMP optimization, analog development, and understanding the biophysical determinants of membrane permeabilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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